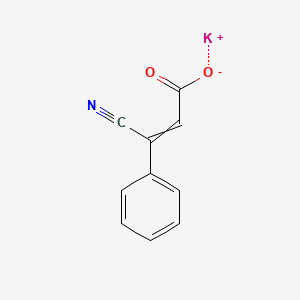

Potassium 3-cyano-3-phenylacrylate

Description

Contextualizing Cyanoacrylate Chemistry within Modern Organic Synthesis

Cyanoacrylates are a class of organic molecules characterized by a carbon-carbon double bond substituted with both a cyano (-CN) group and a carbonyl group, such as an ester (-COOR). This arrangement of electron-withdrawing groups renders the double bond "electron-deficient," making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility in modern organic synthesis.

In the realm of synthesis, electron-deficient alkenes like cyanoacrylates are exceptional Michael acceptors, readily undergoing conjugate addition reactions with a wide array of nucleophiles. They are also versatile building blocks in various cycloaddition reactions and polymerization processes. The Knoevenagel condensation is a classic and fundamental method for synthesizing these structures, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. acs.orgsigmaaldrich.com This reaction proceeds through a β-hydroxy carbonyl intermediate which subsequently dehydrates to form the α,β-unsaturated product. sigmaaldrich.com

The applications of cyanoacrylate chemistry are diverse, ranging from the formation of complex polymers and materials to the synthesis of medicinally important heterocyclic compounds like pyrazoles. nih.gov Their ability to serve as multifunctional building blocks continues to drive innovation in synthetic methodology. nih.gov

Significance of Potassium Salts in Organic Transformations

Potassium salts play a crucial and often indispensable role in a multitude of organic transformations. rsc.org While salts like potassium hydroxide (B78521) (KOH) and potassium tert-butoxide (KOtBu) are frequently used as strong bases to deprotonate less acidic C-H bonds, the significance of the potassium cation (K+) itself extends beyond simply being a component of a base. rsc.orgwikipedia.org

In many reactions, potassium catalysts exhibit superior activity compared to their sodium or lithium counterparts. rsc.org This can be attributed to several factors. The larger ionic radius of potassium compared to sodium can influence the stereoselectivity of a reaction by altering the geometry of transition states. Furthermore, potassium salts can be less hygroscopic than their sodium equivalents, which is an advantage in reactions requiring anhydrous (water-free) conditions. stackexchange.com For example, potassium molybdate (B1676688) does not form hydrates, unlike sodium molybdate, making it preferable for certain applications. stackexchange.com

Overview of 3-cyano-3-phenylacrylate Frameworks in Chemical Research

The 3-cyano-3-phenylacrylate framework is a specific and important subclass of cyanoacrylates. The presence of the phenyl group attached to the same carbon as the cyano group introduces specific electronic and steric properties. This framework is a common motif in products derived from the Knoevenagel condensation between benzaldehyde (B42025) (or its derivatives) and an active methylene compound like ethyl cyanoacetate or malononitrile (B47326). acs.orgnih.gov

Research into these frameworks is active, with studies focusing on their synthesis, reaction mechanisms, and potential applications. For instance, microwave-assisted synthesis has been shown to be an efficient method for preparing ethyl 2-cyano-3-phenylacrylate derivatives. acs.orgnih.gov The Knoevenagel condensation remains a primary route to these compounds, with various catalysts being explored to improve yields and reaction conditions. acs.orgnih.govorganic-chemistry.org

The 3-cyano-3-phenylacrylate structure serves as a valuable intermediate in the synthesis of more complex molecules. The electron-deficient double bond is a handle for further functionalization, allowing chemists to build molecular complexity in a controlled manner.

Below is a table summarizing the synthesis of various ethyl 2-cyano-3-phenylacrylate derivatives via Knoevenagel condensation, highlighting the reactants and general synthetic approach.

| Product | Aldehyde Reactant | Active Methylene Reactant | Catalyst/Method | Reference |

| Ethyl 2-cyano-3-phenylacrylate derivatives | Aromatic Aldehydes | Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297) / Microwave | acs.orgnih.gov |

| Benzylidenemalononitrile (B1330407) derivatives | Aromatic Aldehydes | Malononitrile | Ammonium Acetate / Microwave | acs.orgnih.gov |

| α,β-unsaturated compounds | Aldehydes | Carbon Acid Compounds | Pyridine (B92270) (Doebner Modification) | organic-chemistry.org |

| α-Cyanoacrylates | Aldehydes | Ethyl Cyanoacetate | DIPEAc | scielo.org.mxresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.K/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-6H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOQTPLISFNVBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694272 | |

| Record name | Potassium 3-cyano-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149373-58-0 | |

| Record name | Potassium 3-cyano-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Potassium 3 Cyano 3 Phenylacrylate and Analogous Structures

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, named after German chemist Emil Knoevenagel. wikipedia.org It typically involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org The reaction proceeds through a β-hydroxy carbonyl intermediate, which readily undergoes dehydration to yield the final α,β-unsaturated product. sigmaaldrich.com

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation in the synthesis of cyanoacrylates involves a three-step sequence:

Carbanion Formation: The reaction is initiated by the deprotonation of the active methylene compound (e.g., ethyl cyanoacetate) by a base catalyst. The base abstracts an acidic α-hydrogen, creating a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial for the reaction to proceed, even with a mild base. wikipedia.orgscielo.org.mx

Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). This carbon-carbon bond-forming step results in a tetrahedral alkoxide intermediate. caribjscitech.comresearchgate.net

Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy alcohol compound. This intermediate is typically unstable and undergoes rapid elimination of a water molecule (dehydration) to form the thermodynamically stable, conjugated α,β-unsaturated cyanoacrylate product. scielo.org.mxcaribjscitech.com The catalyst is regenerated in this final step, allowing it to participate in another catalytic cycle.

Inorganic bases are frequently employed as catalysts in Knoevenagel condensations. Bases such as potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH) can effectively promote the reaction. unifap.brscielo.br These catalysts are often inexpensive and readily available. However, the use of strong bases like NaOH must be carefully controlled, as they can sometimes promote undesirable side reactions, such as the Cannizzaro reaction of the aldehyde or hydrolysis of the ester group in the cyanoacetate. rsc.org

Organic bases are the most traditional and widely used catalysts for the Knoevenagel condensation. researchgate.net Weakly basic amines are particularly effective because they are strong enough to deprotonate the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.org

Piperidine (B6355638): A secondary amine, piperidine was one of the first catalysts used for this reaction and remains a common choice. wikipedia.orgcaribjscitech.com

Triethylamine: This tertiary amine is another effective catalyst, often used in conjunction with microwave irradiation to accelerate the reaction. unifap.br

Ammonium (B1175870) Acetate (B1210297): Salts of weak acids and weak bases, such as ammonium acetate, can also catalyze the condensation, often used when the reaction is carried out in refluxing toluene with a Dean-Stark trap to remove water. researchgate.net

Diisopropylethylammonium Acetate (DIPEAc): This ionic liquid has been shown to be a highly efficient catalyst, promoting high yields in short reaction times. scielo.org.mxresearchgate.net

Research has compared the efficiency of various catalysts under specific conditions. For instance, in the synthesis of ethyl-2-cyano-3-phenylacrylate, DIPEAc demonstrated superior performance compared to other ammonium salts.

| Catalyst | Yield (%) |

|---|---|

| Diisopropylethyl ammonium acetate (DIPEAc) | 91 |

| Tetraethylammonium tetrafluoroborate | 62 |

| Tetrabutylammonium chloride | 57 |

Data sourced from a study on the synthesis of ethyl-2-cyano-3-phenylacrylate. scielo.org.mxresearchgate.net

To address challenges associated with homogeneous catalysis, such as catalyst recovery and product purification, significant research has focused on developing heterogeneous catalysts. researchgate.netrsc.org These solid-supported catalysts can be easily separated from the reaction mixture by filtration and are often reusable, aligning with the principles of green chemistry. rsc.orguab.cat

Zeolites: These microporous aluminosilicates possess both acidic and basic sites, making them effective catalysts for Knoevenagel condensation. bohrium.com Their catalytic activity can be tuned by altering properties such as the silicon-to-aluminum (Si/Al) ratio. bohrium.com

Magnetic Nanoparticles: Functionalized magnetic nanoparticles have emerged as a novel class of heterogeneous catalysts. Their primary advantage is the extremely simple separation from the reaction medium using an external magnet, facilitating efficient recycling. scielo.org.mx

Other Systems: A variety of other solid catalysts have been explored, including mesoporous silica, metal oxides, and ionic liquids immobilized on solid supports. rsc.orguab.catbohrium.com

Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring process efficiency. Key parameters include the choice of solvent, reaction temperature, catalyst loading, and the use of activating techniques like microwave irradiation.

Solvent: The reaction can be performed in a range of solvents, from nonpolar solvents like toluene to polar protic solvents like ethanol (B145695). unifap.brresearchgate.net Increasingly, environmentally benign solvents such as water or ethanol, or even solvent-free conditions, are being utilized. uab.catorganic-chemistry.org Protic solvents can sometimes offer advantages by stabilizing charged intermediates. nih.gov

Temperature: Reaction temperatures can vary from room temperature to reflux conditions, depending on the reactivity of the substrates and the catalyst used. nih.gov Studies have shown a direct correlation between temperature and yield up to an optimal point, beyond which side reactions may increase and lower the yield. rsc.org

Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Optimization studies are performed to find the minimum amount of catalyst required for maximum conversion, which is both economically and environmentally beneficial.

| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| DABCO in [HyEtPy]Cl/H₂O | 4-Chlorobenzaldehyde, Ethyl Cyanoacetate | 50 °C | 20 min | 92 | rsc.org |

| Triethylamine | Aromatic Aldehydes, Cyanoacetamide | Microwave, NaCl solution | 35 min | 90-99 | unifap.br |

| Triphenylphosphine | Aldehydes, Ethyl Cyanoacetate | 75-80 °C, Solvent-free | Not specified | Good yields | researchgate.net |

| Amino-functionalized MOF | Benzaldehyde (B42025), Malononitrile | Room Temp, Ethanol | 5 min | 100 (conversion) | nih.gov |

| DIPEAc (10 mol%) | Benzaldehyde, Ethyl Cyanoacetate | 70 °C | Not specified | 91 | scielo.org.mxresearchgate.net |

Microwave Irradiation: This technique has proven to be highly effective for accelerating the Knoevenagel condensation. organic-chemistry.org Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. unifap.br

Reaction Conditions and Optimization

Solvent-Free Methods

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of often toxic and volatile organic solvents. This approach can also lead to higher reaction rates and simpler purification processes.

One notable solvent-free method for analogous structures involves the reaction of a benzophenone imine with a cyanoacetic ester to produce 2-cyano-3,3-diarylacrylic esters. This process is conducted at temperatures ranging from 20 to 60°C, and the ammonia generated as a byproduct is continuously removed by a stream of gas or under reduced pressure to drive the reaction to completion. The absence of a solvent simplifies the workup and minimizes waste. google.com

The Knoevenagel condensation, a key reaction in cyanoacrylate synthesis, can also be effectively performed under solvent-free conditions, often coupled with microwave irradiation. For instance, a series of α-cyanoacrylates have been prepared by condensing various aromatic aldehydes with ethyl cyanoacetate in the presence of ammonium acetate as a catalyst. This solventless microwave-assisted approach dramatically reduces reaction times to mere seconds (20-60 seconds) and provides excellent yields of the desired products. researchgate.net This methodology is highly adaptable for the synthesis of 3-phenyl-2-cyanoacrylic acid derivatives by using benzaldehyde as the starting aromatic aldehyde.

Table 1: Comparison of Solvent-Free Synthesis Methods for Cyanoacrylate Analogs

| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Imine Condensation | Benzophenone imine, Cyanoacetic ester | 20-60°C, continuous NH₃ removal | Not specified | High | google.com |

| Microwave-Assisted Knoevenagel | Aromatic aldehyde, Ethyl cyanoacetate | NH₄OAc, Microwave irradiation | 20-60 sec | 85-99% | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.net The rapid and uniform heating provided by microwave irradiation can significantly enhance reaction rates. researchgate.net

The synthesis of n-butyl cyanoacrylate, a medically important tissue adhesive, has been successfully achieved using microwave irradiation. This method follows the typical Knoevenagel condensation pathway but replaces conventional heating (like an oil bath) with microwaves. The results demonstrate a 3- to 5-fold reduction in reaction time while maintaining comparable yield and quality of the final product. nih.govresearchgate.net This highlights the potential of microwave technology to make the synthesis of cyanoacrylates more efficient. nih.gov

Furthermore, microwave assistance has been employed in the solvent-free Knoevenagel condensation for preparing various α-cyanoacrylates, as mentioned previously. researchgate.net The synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines has also been accomplished through a microwave-assisted solventless reaction of 4'-hydroxy chalcones with malononitrile in the presence of ammonium acetate. researchgate.net The cyclization of ethyl-3-(8-methylquinolin-7-ylamino)-2-cyanoacrylate is another example where microwave irradiation on a solid support like silica gel has been beneficial. nih.gov These examples underscore the versatility of microwave-assisted synthesis for compounds containing the cyanoacrylate moiety.

Table 2: Microwave-Assisted vs. Conventional Heating for n-Butyl Cyanoacrylate Synthesis

| Heating Method | Key Advantage | Reaction Time Reduction | Yield/Quality | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Faster reaction rates | 3-5 fold | Comparable to conventional | nih.gov |

| Conventional (Oil Bath) | Traditional, well-established | - | Good | nih.gov |

Continuous Flow Methodologies

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters such as temperature, pressure, and reaction time. This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, making it a promising approach for scaling up cyanoacrylate synthesis safely and efficiently. nih.gov

The synthesis of high-purity monomers, which is critical for applications like ophthalmic products, can be challenging to scale up using batch reactors. Continuous flow manufacturing can address these challenges by ensuring consistent product quality and minimizing batch-to-batch variability. sigmaaldrich.com While specific examples for Potassium 3-cyano-3-phenylacrylate are not detailed in the literature, the application of continuous flow to large-scale cyanation processes, such as in the synthesis of Remdesivir, demonstrates its potential. nih.gov This approach mitigates the risks associated with handling large quantities of cyanating agents and allows for precise control of reaction conditions, which is crucial for achieving high selectivity and conversion. nih.gov The principles of continuous flow can be applied to the Knoevenagel condensation and subsequent purification steps in cyanoacrylate production to improve safety, efficiency, and scalability.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique means of activation through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. iosrjournals.org This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates, higher yields, and shorter reaction times. asianpubs.org

The Knoevenagel condensation is particularly amenable to ultrasonic irradiation. Studies have shown that the synthesis of arylidene malononitriles and cyanoacetates from various aryl aldehydes and active methylene compounds is highly efficient when catalyzed by silica sodium carbonate nanoparticles under ultrasound. researchgate.net This method offers good to excellent yields in a rapid and environmentally friendly manner. researchgate.net Another study demonstrated the synthesis of novel arylidenes through an ultrasound-assisted Knoevenagel condensation of a cyanoacetohydrazide derivative with various aldehydes and ketones, resulting in better yields and higher purity in a shorter time compared to conventional methods. nih.gov The use of ultrasound in conjunction with a PANI/α-Fe2O3 nanocatalyst has also been reported for the Knoevenagel condensation, highlighting the synergy between sonication and heterogeneous catalysis. asianpubs.org

Table 3: Effect of Ultrasound on Knoevenagel Condensation Yield and Time

| Reactants | Catalyst/Conditions | Method | Yield | Time | Reference |

|---|---|---|---|---|---|

| 4-(piperidin-1-yl)benzaldehyde, Cyanoacetohydrazide | Ethanol | Conventional | Lower | Longer | nih.gov |

| 4-(piperidin-1-yl)benzaldehyde, Cyanoacetohydrazide | Ethanol | Ultrasound | Higher | Shorter | nih.gov |

| Aryl aldehydes, Malononitrile/Cyanoacetate | Silica Sodium Carbonate NPs | Ultrasound | Good to Excellent | Not specified | researchgate.net |

Novel and "Crackless" Synthetic Routes for Cyanoacrylates

The conventional industrial synthesis of cyanoacrylates involves a Knoevenagel condensation to form a polymer, which is then subjected to a high-temperature "cracking" or depolymerization step to yield the monomer. gvpress.combris.ac.uk This energy-intensive process has limitations, particularly for the synthesis of more complex or heat-sensitive cyanoacrylate monomers.

A significant innovation in this field is the development of a patented "Crackless" manufacturing process. This technology circumvents the need for the thermal cracking step, which traditionally requires temperatures up to 180°C. bostik.com The "Crackless" route is not only more energy-efficient and sustainable but also allows for the viable, industrial-scale production of cyanoacrylates that were previously difficult or expensive to manufacture using the Knoevenagel process, such as Methoxyethyl Cyanoacrylate (MECA). bostik.com By avoiding the harsh conditions of thermal depolymerization, this novel route opens up possibilities for creating a wider range of high-performance cyanoacrylate adhesives with diverse functionalities. bostik.com

Another approach to directly obtain the monomer involves the reaction of an alkyl-2-cyanoacetate with diiodomethane in the presence of potassium carbonate. This method has been attempted as a simpler alternative to the polymer formation-depolymerization sequence. gvpress.com

Derivatization from 2-Cyanoacryloyl Chloride

A versatile route to a variety of cyanoacrylate esters involves the use of 2-cyanoacryloyl chloride as a key intermediate. This acid chloride is highly reactive and can be readily esterified with a wide range of alcohols and thiols. The synthesis of 2-cyanoacryloyl chloride itself can be achieved by treating 2-cyanoacrylic acid with a chlorinating agent, such as phosphorus pentachloride, in an inert solvent. google.com

This methodology is particularly useful for preparing monomers that are difficult to obtain through other methods. For example, tert-butyl 2-cyanoacrylate, trimethylsilyl-methyl 2-cyanoacrylate, and various fluorinated 2-cyanoacrylates have been successfully synthesized starting from 2-cyanoacryloyl chloride. researchgate.net The reaction of 2-cyanoacryloyl chloride with the appropriate alcohol, such as 2-hydroxyalkyl acrylate (B77674), provides a direct pathway to functionalized cyanoacrylate monomers. google.com

Palladium-Catalyzed Reactions Involving Cyanoacetate Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions are highly relevant for the synthesis of 3-aryl-2-cyanoacrylates, the core structure of the target compound.

One key transformation is the palladium-catalyzed α-arylation of cyanoacetate esters. This reaction allows for the direct coupling of an aryl halide (or triflate) with the α-position of a cyanoacetate. A significant advancement in this area was the development of a high-throughput screening method using fluorescence resonance energy transfer (FRET) to rapidly discover and optimize catalyst systems for the arylation of ethyl cyanoacetate. organic-chemistry.org This led to the identification of mild reaction conditions with broad scope, enabling the synthesis of α-aryl cyanoacetates, which are valuable intermediates for various biologically active molecules. organic-chemistry.org

Furthermore, a one-pot procedure has been developed for the synthesis of 2-alkyl-2-arylcyanoacetates. This method involves a palladium-catalyzed enolate arylation followed by an in-situ alkylation. nih.gov This efficient process tolerates a diverse range of aryl and heteroaryl bromides, providing rapid access to a variety of disubstituted cyanoacetate derivatives in good to excellent yields. nih.gov These palladium-catalyzed methodologies offer a direct and flexible route to construct the carbon skeleton required for this compound and its analogs.

Table 4: Palladium-Catalyzed Synthesis of α-Aryl Cyanoacetate Derivatives

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| α-Arylation | Ethyl cyanoacetate, Aryl halides | [(allyl)PdCl]₂ or CpPd(allyl), various ligands | Mild conditions, broad scope, high-throughput optimization | organic-chemistry.org |

| One-Pot Arylation/Alkylation | Cyanoacetate, Aryl bromide, Alkyl halide | Pd(OAc)₂, DPPF | One-pot procedure, good to excellent yields | nih.gov |

Asymmetric Synthesis Approaches (e.g., Rhodium-Catalyzed Hydrogenation of β-Cyanocinnamic Esters)

Asymmetric synthesis is a critical methodology for obtaining chiral compounds, and rhodium-catalyzed hydrogenation has emerged as a powerful tool in this field. While direct asymmetric synthesis of this compound is not extensively detailed, the hydrogenation of analogous β-cyanocinnamic esters provides a significant precedent for producing chiral β-cyano esters with high enantioselectivity.

Rhodium complexes, particularly those with chiral phosphine ligands, have proven effective in the asymmetric hydrogenation of various unsaturated compounds. In the context of β-cyanocinnamic esters, these catalytic systems can deliver chiral β-cyano esters with excellent yields and enantiomeric excesses (ee). The mechanism of this reaction involves the coordination of the rhodium catalyst to the double bond of the cyanocinnamic ester, followed by the stereoselective transfer of hydrogen atoms. The choice of chiral ligand is paramount in dictating the stereochemical outcome of the reaction.

Research has demonstrated that rhodium catalysts can be fine-tuned to achieve high levels of stereocontrol. For instance, the use of specific chiral diphosphine ligands can lead to the formation of products with up to 99% ee. These methodologies are instrumental in the synthesis of precursors for biologically active molecules and chiral building blocks.

Synthesis of Specific Phenylcyanoacrylate Isomers and Derivatives

The synthesis of specific isomers and derivatives of phenylcyanoacrylate is predominantly achieved through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as a cyanoacetate, in the presence of a basic catalyst.

Ring-Substituted Phenylcyanoacrylates (e.g., Alkyl, Alkoxy, Phenoxy, Benzyloxy Substituents)

A wide array of ring-substituted phenylcyanoacrylates can be synthesized by varying the substituted benzaldehyde used in the Knoevenagel condensation. This approach allows for the introduction of diverse functional groups onto the phenyl ring, thereby modifying the electronic and steric properties of the final molecule. The general reaction scheme involves the condensation of a ring-substituted benzaldehyde with a cyanoacetate ester, typically catalyzed by a base like piperidine.

The synthesis of numerous derivatives with alkyl, alkoxy, phenoxy, and benzyloxy substituents has been reported. These substitutions can be strategically placed at different positions on the phenyl ring to influence the compound's properties. The reaction conditions are generally mild, and the products can be obtained in good yields.

Below is a table summarizing the synthesis of various ring-substituted phenylcyanoacrylates via the Knoevenagel condensation:

| Substituent on Benzaldehyde | Cyanoacetate Ester | Catalyst | Product |

| 4-Methyl | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(4-methylphenyl)acrylate |

| 4-Methoxy | Methyl cyanoacetate | Piperidine | Methyl 2-cyano-3-(4-methoxyphenyl)acrylate |

| 3-Phenoxy | Octyl cyanoacetate | Piperidine | Octyl 2-cyano-3-(3-phenoxyphenyl)acrylate |

| 4-Benzyloxy | Isopropyl cyanoacetate | Piperidine | Isopropyl 2-cyano-3-(4-benzyloxyphenyl)acrylate |

| 2,4-Dimethoxy | Propyl cyanoacetate | Piperidine | Propyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate |

| 3,4,5-Trimethoxy | Butyl cyanoacetate | Piperidine | Butyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate |

Stereoselective Synthesis and Isomer Control

The Knoevenagel condensation typically exhibits a degree of stereoselectivity, often favoring the formation of the more thermodynamically stable E-isomer. In the context of 3-phenyl-2-cyanoacrylates, the reaction of benzaldehyde with cyanoacetates in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to produce the E-isomer exclusively. The steric hindrance between the phenyl group and the ester group in the Z-isomer makes it less stable than the E-isomer, where these bulky groups are on opposite sides of the double bond.

While the Knoevenagel condensation itself provides a degree of isomer control, further manipulation of the isomeric ratio can be achieved post-synthesis. For instance, studies on related 3-benzylidene oxindoles have shown that isomerization between E- and Z-isomers can be induced under certain conditions, such as exposure to UV irradiation or treatment with a base in a protic solvent. This suggests that even if a mixture of isomers is obtained, it may be possible to enrich the desired isomer through subsequent processing.

Asymmetric phase transfer catalysis represents another avenue for achieving stereocontrol in the synthesis of chiral derivatives. Although not directly applied to this compound, this method has been successfully used for the asymmetric α-alkylation of glycine Schiff bases to produce chiral unnatural phenylalanine derivatives. This approach utilizes chiral quaternary ammonium salts derived from Cinchona alkaloids to direct the stereochemical outcome of the alkylation reaction, yielding products with high enantioselectivity. Such principles could potentially be adapted for the asymmetric synthesis of specific phenylcyanoacrylate stereoisomers.

Reaction Mechanisms and Reactivity of the 3 Cyano 3 Phenylacrylate Anion

Anionic Polymerization Mechanisms and Initiation

Anionic polymerization is a primary reaction pathway for cyanoacrylates, including the 3-cyano-3-phenylacrylate anion. This process is characterized by its rapid rate, even in the presence of weak nucleophiles.

The initiation of anionic polymerization can be triggered by a range of nucleophiles, such as hydroxyl ions, amines, phosphines, and carbanions. pcbiochemres.comwikipedia.org The mechanism commences with the nucleophilic attack on the electron-deficient β-carbon of the cyanoacrylate double bond. researchgate.net This addition results in the formation of a carbanion at the α-carbon, which is stabilized by resonance through the delocalization of the negative charge onto the adjacent cyano and ester groups. nih.govmdpi.com

The propagation phase involves the newly formed carbanion attacking another monomer molecule in a sequential manner, leading to the formation of a long polymer chain. pcbiochemres.com This chain growth continues until all monomer is consumed or a termination step occurs. nih.gov Termination can be brought about by the introduction of an acid, which protonates the propagating carbanion, or by other chain transfer agents. nih.govethernet.edu.et In highly purified systems devoid of terminating agents, the polymerization can exhibit "living" characteristics, where the polymer chains remain active. wikipedia.orgscribd.com

Table 1: Initiators for Anionic Polymerization of Cyanoacrylates

| Initiator Type | Examples | Reactivity |

|---|---|---|

| Weak Nucleophiles | Water, Alcohols, Amines | Sufficient for highly electrophilic cyanoacrylates pcbiochemres.comwikipedia.org |

| Strong Nucleophiles | Organometallic compounds (e.g., n-butyllithium) | Used for less reactive vinyl monomers wikipedia.orgdu.edu.eg |

Radical Polymerization Pathways (e.g., Copolymerization)

While less common than anionic polymerization, radical polymerization of cyanoacrylates is achievable, typically under acidic conditions to suppress the competing anionic pathway. nih.govbohrium.com This method offers a synthetically useful route to produce poly(cyanoacrylates) and their copolymers.

Initiation of radical polymerization is achieved using conventional radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). nih.govkoreascience.kr The initiator generates free radicals that add to the double bond of the cyanoacrylate monomer, creating a new radical species that propagates the chain reaction. nih.gov

Copolymerization of 3-cyano-3-phenylacrylate with other monomers, such as styrene, has been demonstrated. chemrxiv.org This process allows for the synthesis of polymers with tailored properties by incorporating different monomer units into the polymer backbone. The composition of the resulting copolymer is influenced by the reactivity ratios of the comonomers.

Table 2: Comparison of Anionic and Radical Polymerization of Cyanoacrylates

| Feature | Anionic Polymerization | Radical Polymerization |

|---|---|---|

| Initiation | Nucleophilic attack pcbiochemres.com | Free radical addition nih.gov |

| Conditions | Typically ambient, sensitive to acids researchgate.net | Requires acidic conditions to prevent anionic polymerization nih.gov |

| Rate | Very rapid researchgate.net | Generally slower than anionic |

| Control | Can be "living" under specific conditions rsc.org | Can be controlled using techniques like RAFT nih.gov |

| Industrial Use | Dominant method for cyanoacrylate adhesives wikipedia.org | Less common, but synthetically useful nih.gov |

Hydrolytic Stability and Degradation Mechanisms of Cyanoacrylate Structures

Polycyanoacrylates, the polymers formed from monomers like 3-cyano-3-phenylacrylate, are susceptible to hydrolytic degradation. mdpi.comspecialchem.com This degradation involves the scission of the polymer backbone, leading to a decrease in molecular weight and a loss of mechanical properties. researchwithrowan.com

The primary mechanism of hydrolytic degradation is the cleavage of the ester linkages in the polymer chain. afinitica.com This process is accelerated under alkaline conditions. afinitica.com The degradation products typically include formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). afinitica.com The rate of hydrolysis can be influenced by the structure of the alkyl group in the ester; longer alkyl chains can lead to slower degradation rates under neutral conditions. afinitica.com

The hydrolytic instability of polycyanoacrylates is a critical consideration in applications where long-term stability in the presence of moisture is required. mdpi.com

Electrophilic and Nucleophilic Reactivity of the Activated Olefin System

The olefinic double bond in 3-cyano-3-phenylacrylate is highly activated due to the presence of the electron-withdrawing cyano and ester groups. researchgate.netnih.gov This activation renders the β-carbon strongly electrophilic, making it a prime target for nucleophilic attack. mdpi.comchemrxiv.org

The reactivity of this activated olefin system is central to its polymerization and other addition reactions. A wide array of nucleophiles, ranging from weak bases like water to strong carbanions, can readily add to the β-carbon. pcbiochemres.comchemistrysteps.com The resulting intermediate is a resonance-stabilized carbanion at the α-carbon, which can then participate in further reactions. nih.gov

Conversely, the electron-rich π-system of the olefin can, in principle, act as a nucleophile in reactions with strong electrophiles. However, the dominant reactivity pattern for this class of compounds is nucleophilic addition to the β-carbon. chemrxiv.org

Rearrangement and Isomerization Processes

While addition reactions at the double bond are the most prominent feature of 3-cyano-3-phenylacrylate's reactivity, the potential for rearrangement and isomerization exists under certain conditions. The stability of the delocalized carbanion formed upon nucleophilic addition can influence subsequent reaction pathways. Isomerization of the double bond (E/Z isomerization) can be a factor, particularly under conditions that allow for reversible addition-elimination of a nucleophile. Specific rearrangement processes for the 3-cyano-3-phenylacrylate anion are not extensively documented, suggesting that polymerization and other addition reactions are kinetically favored.

Michael Addition Reactions of α-Cyano Esters

The 3-cyano-3-phenylacrylate system can participate in Michael addition reactions, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.com In this context, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated ester (the Michael acceptor). researchgate.net

α-Cyano esters themselves can act as Michael donors. wikipedia.org After deprotonation at the α-carbon with a suitable base, the resulting carbanion can attack a Michael acceptor. This reactivity is fundamental to the synthesis of various more complex molecules. For instance, the reaction of an α-cyano ester enolate with an α,β-unsaturated carbonyl compound leads to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound or its analogue. chemistrysteps.comyoutube.com

Cycloaddition Reactions (e.g., Diels-Alder Strategies)

The activated double bond of 3-cyano-3-phenylacrylate can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as a dienophile. acs.org The electron-withdrawing groups enhance its reactivity towards electron-rich dienes.

While the participation of the carbon-carbon double bond in such reactions is plausible, the cyano group itself can also undergo cycloaddition. mit.edu The nitrile functional group can act as a dienophile in intramolecular Diels-Alder reactions, leading to the formation of heterocyclic structures. mit.edu The specific cycloaddition behavior of potassium 3-cyano-3-phenylacrylate will depend on the reaction conditions and the nature of the reaction partner.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The reactions of the 3-cyano-3-phenylacrylate system with nitrogen and oxygen nucleophiles are powerful methods for the synthesis of a variety of heterocyclic compounds, including pyridines and pyrazoles. These reactions typically proceed through an initial Michael-type addition of the nucleophile to the electron-deficient β-position of the acrylate (B77674), followed by an intramolecular cyclization and subsequent dehydration or elimination.

Reaction with Nitrogen Nucleophiles:

Nitrogen nucleophiles, such as primary amines, hydrazine (B178648), and substituted hydrazines, readily react with the 3-cyano-3-phenylacrylate moiety to afford a range of nitrogen-containing heterocycles.

The reaction with primary amines can lead to the formation of substituted pyridin-2(1H)-ones. The initial step is a Michael addition of the amine to the activated double bond. This is followed by an intramolecular cyclization where the newly introduced amino group attacks the cyano or the ester group, leading to the formation of a six-membered ring. Subsequent tautomerization and elimination of water or alcohol result in the stable aromatic pyridone ring system. The specific outcome can be influenced by the reaction conditions and the nature of the substituent on the amine.

Hydrazine and its derivatives are particularly important reagents in reactions with 3-cyano-3-phenylacrylates, providing a straightforward route to pyrazole derivatives. For instance, the reaction of ethyl 2-cyano-3-phenylacrylate with hydrazine hydrate typically results in the formation of 3-amino-4-phenyl-1H-pyrazol-5(4H)-one. The reaction is believed to proceed via an initial attack of the hydrazine at the ester carbonyl, followed by an intramolecular Michael addition of the resulting hydrazide to the α,β-unsaturated system, and subsequent cyclization.

The following table summarizes representative reactions with nitrogen nucleophiles, primarily using ethyl 2-cyano-3-phenylacrylate as the substrate, which illustrates the expected reactivity of the 3-cyano-3-phenylacrylate anion.

| Nucleophile | Reagent/Solvent | Product(s) | Observations |

| Hydrazine Hydrate | Ethanol (B145695) | 3-amino-4-phenyl-1H-pyrazol-5(4H)-one | Formation of a five-membered pyrazolone ring. |

| Phenylhydrazine | Dioxane | Benzylidene phenylhydrazone | Cleavage of the benzylidene group and formation of a hydrazone. jcsp.org.pk |

| Semicarbazide Hydrochloride | Ethanol / Sodium Acetate (B1210297) | 3-amino-5-benzylidene-4-imino-pyrimidine-2,6-dione | Formation of a polysubstituted pyrimidine derivative. jcsp.org.pk |

| Benzoylhydrazine | Dioxane | 4-Benzylidene-3-benzanilidopyrazole-5-one | Involves condensation, cyclization, and rearrangement. jcsp.org.pk |

| Alkylamines | Various | Substituted Pyridin-2(1H)-ones | General route to pyridone derivatives via Michael addition and cyclization. nih.gov |

Reaction with Oxygen Nucleophiles:

While reactions with nitrogen nucleophiles are more extensively documented for the synthesis of heterocycles from 3-cyano-3-phenylacrylates, oxygen nucleophiles can also participate in condensation reactions. The reactivity with O-nucleophiles is generally lower compared to N-nucleophiles. Reactions with alkoxides, for instance, can lead to Michael addition products. However, the formation of stable oxygen-containing heterocycles often requires specific substrates and reaction conditions that favor intramolecular cyclization.

For example, intramolecular reactions involving a suitably positioned hydroxyl group within the phenylacrylate molecule can lead to the formation of coumarin or chromene derivatives, although this is more a feature of substrate design rather than a general intermolecular reaction with simple oxygen nucleophiles.

Detailed research findings on the condensation of simple oxygen nucleophiles like water, alcohols, or phenols with this compound leading to heterocyclic systems are not as prevalent in the literature as those with nitrogen nucleophiles. The primary interaction often remains at the stage of Michael addition or hydrolysis of the ester/nitrile functionalities under harsh conditions.

The following table outlines the general reactivity with oxygen nucleophiles.

| Nucleophile | Reagent/Solvent | Product(s) | Observations |

| Alkoxides (e.g., Sodium Ethoxide) | Ethanol | Michael Adduct | The primary reaction is 1,4-conjugate addition to the double bond. |

| Water / Acid or Base | - | Hydrolysis products | Can lead to hydrolysis of the ester and/or nitrile group depending on conditions. |

Advanced Spectroscopic and Crystallographic Characterization of 3 Cyano 3 Phenylacrylate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-cyano-3-phenylacrylate compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity and stereochemistry.

The spectrum is characterized by several key signals:

Vinylic Proton: A singlet corresponding to the vinylic proton (=CH) is typically observed at a downfield chemical shift, generally in the range of 8.15–8.26 ppm. rsc.org The deshielding of this proton is attributed to the anisotropic effects of the adjacent phenyl ring and the electron-withdrawing nature of the cyano and carboxylate/ester groups.

Aromatic Protons: The protons of the phenyl group typically appear as a multiplet in the aromatic region, usually between 7.49 and 8.00 ppm. rsc.org The exact splitting pattern depends on the substitution pattern of the phenyl ring. For an unsubstituted phenyl group, a complex multiplet is common.

Alkyl Protons (in esters): For ester derivatives like ethyl 2-cyano-3-phenylacrylate, the spectrum will also show signals for the alkyl chain. For an ethyl group, a quartet corresponding to the -OCH₂- protons is observed around 4.40 ppm, coupled to the methyl protons which appear as a triplet around 1.41 ppm. rsc.org For a methyl ester, a singlet for the -OCH₃ group appears around 3.94 ppm. scielo.br

It is important to note that the chemical shifts can be influenced by the solvent used for the analysis. tcichemicals.com

Interactive Data Table: Representative ¹H NMR Data for Ethyl 2-cyano-3-phenylacrylate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic (=CH) | 8.26 | s | - |

| Aromatic (Ph) | 7.49-7.59 | m | - |

| Aromatic (Ph) | 8.00 | d | 7.2 |

| Methylene (B1212753) (-OCH₂-) | 4.40 | q | 7.2 |

| Methyl (-CH₃) | 1.41 | t | 7.2 |

Data obtained in CDCl₃. Source: rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 3-cyano-3-phenylacrylate derivatives, the key resonances are:

Carbonyl Carbon: The carbon of the carboxylate or ester carbonyl group is typically found in the downfield region of the spectrum, around 162.5 ppm for an ethyl ester. rsc.org

Vinylic Carbons: Two distinct signals are observed for the vinylic carbons. The carbon atom bearing the cyano and carbonyl/carboxylate groups (C-2) appears around 103.0 ppm, while the carbon attached to the phenyl group (C-3) is more deshielded and resonates at approximately 155.1 ppm. rsc.org

Nitrile Carbon: The carbon of the cyano group (-C≡N) gives a characteristic signal in the range of 115.5 ppm. rsc.org

Aromatic Carbons: The carbons of the phenyl ring typically show multiple signals between 129 and 134 ppm, with the ipso-carbon (the carbon attached to the vinylic group) being distinct. rsc.org

Alkyl Carbons (in esters): For an ethyl ester, the methylene carbon (-OCH₂-) is observed around 62.8 ppm, and the methyl carbon (-CH₃) appears at approximately 14.2 ppm. rsc.org In a methyl ester, the methoxy (B1213986) carbon resonates around 55.92 ppm. scielo.br

For Potassium 3-cyano-3-phenylacrylate, the chemical shift of the carboxylate carbon would differ from that of an ester carbonyl, and the electronic environment of the adjacent vinylic carbons would also be influenced.

Interactive Data Table: Representative ¹³C NMR Data for Ethyl 2-cyano-3-phenylacrylate

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 162.5 |

| Vinylic (C-3) | 155.1 |

| Nitrile (-C≡N) | 115.5 |

| Aromatic (C-para) | 133.4 |

| Aromatic (C-ipso) | 131.5 |

| Aromatic (C-ortho) | 131.1 |

| Aromatic (C-meta) | 130.1 |

| Vinylic (C-2) | 103.0 |

| Methylene (-OCH₂-) | 62.8 |

| Methyl (-CH₃) | 14.2 |

Data obtained in CDCl₃. Source: rsc.org

For more complex 3-cyano-3-phenylacrylate derivatives or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are employed. These methods provide correlation maps between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. It would be used to confirm the coupling between the -OCH₂- and -CH₃ protons in an ethyl ester derivative.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the vinylic proton to its corresponding vinylic carbon. chemcd.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl, nitrile, and ipso-aromatic carbons, by observing their long-range correlations with nearby protons. chemcd.com

These advanced techniques are crucial for the complete structural elucidation of novel or complex 3-cyano-3-phenylacrylate compounds. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of a 3-cyano-3-phenylacrylate compound is characterized by the absorption bands of its key functional groups. For a compound like this compound, the following vibrations would be expected:

Nitrile Stretching (νC≡N): A sharp, intense absorption band corresponding to the stretching of the carbon-nitrogen triple bond of the cyano group is expected in the region of 2225 cm⁻¹. mdpi.com

Carbonyl Stretching (νC=O): For the potassium salt, the carboxylate group (-COO⁻) would exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1650-1550 cm⁻¹ and a symmetric stretch between 1440-1360 cm⁻¹. In contrast, the ester carbonyl group of methyl or ethyl 2-cyano-3-phenylacrylate shows a strong absorption band at a higher frequency, around 1700 cm⁻¹. mdpi.com

Carbon-Carbon Double Bond Stretching (νC=C): The stretching of the acrylate (B77674) C=C double bond usually appears in the region of 1600-1640 cm⁻¹. This band can sometimes overlap with the aromatic ring vibrations.

Aromatic Ring Vibrations: The C=C stretching vibrations within the phenyl ring typically result in a series of absorptions in the 1450-1600 cm⁻¹ range.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (-C≡N) | Stretching | ~2225 | Strong, Sharp |

| Carboxylate (-COO⁻) | Asymmetric Stretching | 1650-1550 | Strong |

| Carboxylate (-COO⁻) | Symmetric Stretching | 1440-1360 | Variable |

| Alkene (C=C) | Stretching | 1640-1600 | Medium |

| Aromatic (C=C) | Stretching | 1600-1450 | Medium to Weak |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It is particularly useful for analyzing non-polar bonds and can be performed in aqueous solutions.

For 3-cyano-3-phenylacrylate compounds, Raman spectroscopy can be used for:

Structural Characterization: The C≡N and C=C stretching vibrations are typically strong and well-defined in the Raman spectrum, providing a clear fingerprint of the molecule. The cyano group, in particular, exhibits a distinct vibrational mode around 2100-2300 cm⁻¹ that is sensitive to its local environment.

Reaction Monitoring: Raman spectroscopy is a powerful tool for monitoring chemical reactions in real-time. For instance, it can be used to follow the polymerization of cyanoacrylate monomers, a process of significant industrial importance. rsc.org The decrease in the intensity of the C=C vibrational band can be correlated with the extent of polymerization. rsc.org

Analysis in Aqueous Media: Since water is a weak Raman scatterer, this technique is well-suited for studying 3-cyano-3-phenylacrylate compounds in aqueous solutions, which is particularly relevant for water-soluble salts like this compound.

The non-destructive nature of Raman spectroscopy makes it a valuable analytical method for the characterization and quality control of these compounds. thermofisher.com

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. In the analysis of ionic species like this compound, electrospray ionization (ESI) is a commonly employed technique. ESI is particularly suitable for analyzing salts as it allows for the transfer of ions from a solution phase into the gas phase for mass analysis.

For this compound, analysis in the negative ion mode would be expected to detect the 3-cyano-3-phenylacrylate anion. The exact mass of this anion can be calculated and compared with the experimentally determined mass to confirm the molecular formula. High-resolution mass spectrometry would provide a highly accurate mass measurement, further solidifying the elemental composition.

The presence of non-volatile salts, such as potassium salts, can sometimes pose challenges in mass spectrometry, potentially causing ion suppression where the signal of the analyte of interest is reduced. rilastech.com Techniques to mitigate these effects include optimizing the concentration of the sample and using appropriate solvents. rilastech.com In the analysis of salt mixtures, complex cluster ions can be observed. For instance, studies on mixtures of potassium nitrate (B79036) (KNO₃) and sodium perchlorate (B79767) (NaClO₄) have shown the formation of cluster ions like [(KNO₃)i(NaClO₄)j(KClO₄)k(NaNO₃)lK]⁺. ucf.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.

For a compound like this compound, the chromophore consists of the phenyl group, the acrylate system, and the cyano group, all conjugated together. This extended π-system is expected to result in strong absorption in the UV region. The general structure of the cyanoacrylate molecule is CH₂=C(CN)CO₂R, where R is an organic group. nih.gov

While specific spectral data for this compound is not available, data from structurally similar compounds, such as ethyl 2-cyano-3-phenylacrylate, can provide insight. Ethyl 2-cyano-3-phenylacrylate is reported to have a melting point of 51-53 °C and a boiling point of 188 °C at 15 mmHg. sigmaaldrich.com A related compound, ethyl 2-cyano-3,3-diphenylacrylate, is known to be a UV absorber, indicating it strongly absorbs UV light. chemicalbook.comspecialchem.com This property is attributed to the large conjugated π-system formed by the two phenyl groups and the acrylate moiety. chemicalbook.com Research on ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA) shows it acts as a fluorescence 'turn-off' chemosensor, highlighting the photophysical properties of this class of compounds. rsc.org

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show one or more strong absorption bands. The position and intensity of these bands are influenced by the solvent polarity and the specific electronic structure of the molecule.

Table 1: Spectroscopic Data for Related Cyanoacrylate Compounds

| Compound | Technique | Key Findings |

| Ethyl 2-cyano-3,3-diphenylacrylate | UV Absorption | Functions as a UV absorber, protecting personal care products from deterioration by absorbing UV rays. chemicalbook.com |

| Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate | Fluorescence Spectroscopy | Acts as a selective fluorescence 'turn-off' probe for the detection of hydrazine (B178648) hydrate. rsc.org |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be generated.

While a crystal structure for this compound is not available in the search results, studies on other organic potassium salts provide valuable comparative data. For example, the crystal structure of a potassium salt of a urazine derivative has been determined, showing the coordination of the potassium ion. researchgate.net Similarly, the crystal structure of potassium chloride monohydrate was determined under high pressure, revealing a monoclinic structure with specific lattice parameters. nih.govresearchgate.net In a study on ionic cocrystals of hesperetin (B1673127), the potassium salt showed specific coordination of the K⁺ ion with the organic anion. nih.gov These studies demonstrate the power of SCXRD in elucidating the intricate packing and intermolecular interactions in potassium-containing organic crystals.

The analysis of a suitable single crystal of this compound would provide unambiguous information on the planarity of the acrylate system, the torsion angles involving the phenyl group, and the way the potassium ions interact with the carboxylate and cyano functionalities of the anion.

Table 2: Crystallographic Data for Representative Potassium Salts

| Compound | Crystal System | Space Group | Key Structural Features |

| Potassium Chloride Monohydrate (at 2.23 GPa) | Monoclinic | P2₁/n | K-Cl alignments similar to the B1 phase of anhydrous KCl, with intercalated water molecules. nih.govresearchgate.net |

| Hesperetin Potassium Salt Dihydrate | Monoclinic | P2₁/c | K⁺ ion coordinated by hydroxyl, methoxy, and phenolate (B1203915) groups from hesperetin anions and water molecules. nih.gov |

| Potassium Chloride | Cubic | Fm-3m | K⁺ is bonded to six equivalent Cl⁻ atoms in an octahedral geometry. materialsproject.org |

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining lattice parameters, and assessing sample purity. A crystalline material will produce a characteristic diffraction pattern of sharp peaks, whereas an amorphous material will produce a broad halo. icdd.com

For this compound, a PXRD analysis would confirm its crystallinity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), would serve as a fingerprint for this specific crystalline form. Each peak in the pattern corresponds to a specific set of crystallographic planes, as described by Bragg's Law. rutgers.edu

The PXRD patterns of various potassium salts have been extensively studied. For instance, the patterns for potassium chloride (KCl) are well-documented and used as examples in diffraction studies. rutgers.educarleton.edu The analysis of potassium sodium tartrate tetrahydrate by PXRD showed well-defined Bragg peaks indicative of high crystallinity. researchgate.net Similarly, PXRD is used to study phase transitions in compounds like potassium nitrate (KNO₃) and to characterize potassium salts extracted from minerals. researchgate.net In the case of polymeric materials, PXRD can be used to determine the degree of crystallinity, distinguishing between amorphous and crystalline regions within the polymer. icdd.comnih.gov

A PXRD pattern of a synthesized batch of this compound could be used for quality control to ensure phase purity and could be compared to a theoretical pattern calculated from single-crystal data, if available.

Computational and Theoretical Investigations of Potassium 3 Cyano 3 Phenylacrylate and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure of many-body systems. It is particularly well-suited for investigating the properties of molecules like Potassium 3-cyano-3-phenylacrylate due to its balance of accuracy and computational cost.

Table 1: Representative Predicted Geometric Parameters for a Phenylacrylate Backbone (Hypothetical Data)

| Parameter | Predicted Value |

| C=C Bond Length (acrylate) | ~1.35 Å |

| C≡N Bond Length (cyano) | ~1.16 Å |

| C-O Bond Length (carboxylate) | ~1.26 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-C-C Bond Angle (acrylate) | ~120° |

| C-C≡N Bond Angle | ~178° |

Note: This table presents hypothetical data based on typical values for similar functional groups and is for illustrative purposes only, as specific computational data for this compound is not available.

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. DFT calculations provide several important electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For a series of ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate derivatives, DFT calculations have shown how substituents can modulate the HOMO-LUMO gap, thereby influencing their potential biological activity. pcbiochemres.com In a study on 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, doping with a potassium atom was found to decrease the HOMO-LUMO energy gap, suggesting an enhancement of its electronic properties. acs.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. NBO calculations provide information about the delocalization of electron density between filled and empty orbitals, which can be interpreted in terms of chemical bonds and lone pairs. This analysis can reveal the stability of the molecule arising from hyperconjugative interactions and charge delocalization. For ethyl 2-cyano-3-phenylacrylate derivatives, NBO analysis has been used to understand the stability of the molecules based on atomic bonds and charges. pcbiochemres.com

The electronic density distribution, often visualized through molecular electrostatic potential (MEP) maps, illustrates the charge distribution within a molecule. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. For analogs of this compound, MEP maps have been generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules. pcbiochemres.com

Table 2: Calculated Electronic Properties for an Ethyl 2-cyano-3-phenylacrylate Analog

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Data is representative for a generic ethyl 2-cyano-3-phenylacrylate analog and serves for illustrative purposes.

DFT calculations are widely used to predict various spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT can be used to calculate NMR chemical shifts (δ) and coupling constants (J). While direct computational NMR studies on this compound are scarce, the methodology is well-established for organic molecules. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. A detailed study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate has demonstrated the utility of DFT (using B3LYP and M06-2X functionals) in calculating its theoretical vibrational frequencies. pcbiochemres.com The calculated spectra showed good agreement with the experimental FT-IR and Laser-Raman spectra, allowing for a detailed assignment of the vibrational modes. pcbiochemres.com For this compound, one would expect characteristic vibrational frequencies for the cyano (C≡N) stretching, carboxylate (COO⁻) stretching, and various modes associated with the phenyl ring and the acrylate (B77674) backbone.

Table 3: Predicted and Experimental Vibrational Frequencies for a Phenylacrylate Analog

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | 2225 | 2220 |

| C=O Stretch (Ester) | 1720 | 1716 |

| C=C Stretch (Acrylate) | 1610 | 1600 |

| Phenyl Ring C-C Stretch | 1580 | 1575 |

Data adapted from studies on similar phenylacrylate compounds for illustrative purposes.

Molecular Dynamics (MD) Simulations to Study Conformational Dynamics

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. This involves studying the rotation around single bonds, such as the bond connecting the phenyl ring to the acrylate group and the bonds within the acrylate backbone. By simulating the molecule in a solvent, one can also study the influence of the environment on its conformational preferences. While specific MD studies on this compound are not prevalent, the methodology has been applied to understand the conformational preferences of related molecules containing cyano groups. For instance, studies on 2-cyano derivatives of cyclic ethers and thioethers have explored their axial and equatorial conformations.

MD simulations can provide insights into the flexibility of the molecule, the barriers to conformational changes, and the average distribution of different conformers at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to study both its synthesis and its potential reactions, such as polymerization.

The synthesis of 3-cyano-3-phenylacrylate derivatives often involves the Knoevenagel condensation reaction. DFT calculations can be employed to model the entire reaction pathway, including the reactants, products, intermediates, and, most importantly, the transition states. By calculating the energies of these species, one can determine the activation energy of the reaction and gain a deeper understanding of the reaction mechanism at a molecular level.

Cyanoacrylates are well-known for their rapid anionic polymerization . researchgate.net Theoretical modeling can be used to investigate the initiation, propagation, and termination steps of this polymerization process. By calculating the potential energy surface for the approach of a nucleophile to the monomer, it is possible to model the initiation step and identify the transition state. Similarly, the addition of a monomer to the growing polymer chain (propagation) can be studied to understand the factors that control the rate of polymerization. Computational methods like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products, providing a detailed picture of the reaction coordinate.

Quantum Mechanical Calculations for Stereochemical Assignments

Quantum mechanical calculations can be a valuable tool in determining the stereochemistry of a molecule, especially when experimental data is ambiguous. For this compound, the double bond in the acrylate moiety can exist as either the E or Z isomer.

Quantum mechanical methods, particularly DFT, can be used to calculate the relative energies of the E and Z isomers. The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant isomer at equilibrium. This information can be a strong indicator of the predominant stereochemistry.

Furthermore, as discussed in section 5.1.3, spectroscopic properties such as NMR chemical shifts can be predicted for each isomer. By comparing the calculated NMR spectra for the E and Z isomers with the experimentally obtained spectrum, a confident assignment of the stereochemistry can often be made. For example, the spatial proximity of certain protons in one isomer versus the other can lead to distinct differences in their calculated chemical shifts, which can then be matched to the experimental data. While specific quantum mechanical studies for the stereochemical assignment of this compound were not found, this approach is a standard and powerful technique in modern chemical research.

Prediction of Molecular Interactions and Bonding Characteristics

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular geometry, electronic structure, and bonding characteristics of chemical compounds. researchgate.netmdpi.com For this compound, such analyses would elucidate the nature of the ionic bond between the potassium cation (K⁺) and the carboxylate anion (⁻OOC-), as well as the covalent interactions within the 3-cyano-3-phenylacrylate anion.

The bonding within the acrylate backbone is expected to be predominantly covalent. The interaction between the potassium ion and the negatively charged oxygen atoms of the carboxylate group will be primarily ionic. DFT studies on related molecules, such as other acrylate derivatives, provide insights into the expected charge distribution and bond characteristics. researchgate.net For instance, the Mulliken atomic charges calculated for analogous compounds can indicate the degree of charge separation. The phenyl and cyano groups, being strong electron-withdrawing groups, will significantly influence the electron density distribution across the molecule, affecting its reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, a common output of DFT calculations, would likely show the most negative potential localized around the carboxylate oxygen atoms and the nitrogen of the cyano group, indicating these as the primary sites for interaction with the potassium cation and other electrophilic species. researchgate.netacs.org The phenyl ring would exhibit regions of both positive and negative potential due to the delocalized π-electron system.

Table 1: Predicted Bonding Characteristics and Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analog Studies |

| K-O Bond | Primarily ionic | Strong electrostatic attraction between K⁺ and the negatively charged oxygen atoms of the carboxylate group is expected, similar to other potassium salts of carboxylic acids. |

| C=C Bond | Covalent, polarized | The presence of electron-withdrawing cyano and carboxylate groups will polarize the double bond, making the β-carbon electrophilic. pcbiochemres.com |

| C≡N Bond | Covalent, highly polar | The nitrogen atom will be a site of negative electrostatic potential. |

| Charge Distribution | Delocalized negative charge | The negative charge on the carboxylate anion will be delocalized over the two oxygen atoms. The cyano and phenyl groups will further influence the overall electron distribution. |

| Molecular Geometry | Planar acrylate backbone | The sp² hybridization of the carbons in the acrylate moiety suggests a planar geometry in that region, though the phenyl group may be rotated out of this plane. |

This table is generated based on established principles of chemical bonding and inferences from computational studies on structurally related molecules.

Computational Studies on Oligomerization and Polymerization Behavior

Cyanoacrylates are well-known for their rapid anionic polymerization, often initiated by weak bases like moisture. pcbiochemres.comresearchgate.net The polymerization of this compound is anticipated to follow a similar mechanism. The presence of two strong electron-withdrawing groups (cyano and carboxylate) makes the double bond highly susceptible to nucleophilic attack, which is the initiating step of anionic polymerization. researchgate.netpcbiochemres.com

Computational studies on the polymerization of analogous monomers, such as ethyl 2-cyanoacrylate, can provide insights into the reaction mechanism and kinetics. nih.gov The polymerization process consists of three main stages: initiation, propagation, and termination.

Initiation: A nucleophile attacks the electrophilic β-carbon of the double bond, forming a carbanion.

Propagation: The newly formed carbanion attacks another monomer molecule, extending the polymer chain. This step is typically very fast.

Termination: The growing chain is terminated by reaction with an electrophile or through chain transfer.

While anionic polymerization is the dominant pathway, radical polymerization of cyanoacrylates is also possible under specific conditions, typically in the presence of an anionic inhibitor and a radical initiator. nih.gov Kinetic studies on the radical polymerization of ethyl 2-cyanoacrylate have determined the propagation (kₚ) and termination (kₜ) rate coefficients, which provide a quantitative measure of the polymerization kinetics. nih.gov It is expected that the phenyl group in this compound could introduce steric hindrance, potentially affecting the rate of polymerization compared to smaller alkyl cyanoacrylates. scispace.com

Table 2: Radical Polymerization Kinetic Parameters for Ethyl 2-cyanoacrylate at 30 °C

| Anionic Inhibitor | kₚ (L·mol⁻¹·s⁻¹) | kₜ (L·mol⁻¹·s⁻¹) |

| 7.0 wt% Acetic Acid | 1622 | 4.11 x 10⁸ |

| 0.5 wt% 1,3-Propanesultone | 1610 | 4.04 x 10⁸ |

Data sourced from a study on the radical polymerization of ethyl 2-cyanoacrylate. nih.gov These values provide an estimate for the reactivity of a closely related cyanoacrylate monomer.

Analysis of Thermodynamic Properties (Enthalpy, Gibbs Free Energy, Entropy)

The thermodynamic feasibility of polymerization is governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS. researchgate.net For polymerization to be spontaneous, ΔG must be negative.

Enthalpy (ΔH): The polymerization of vinyl monomers is typically an exothermic process (ΔH < 0), as a relatively weak π-bond in the monomer is replaced by a stronger σ-bond in the polymer chain. nist.gov The heat of polymerization for various vinyl monomers has been compiled, and these values can be used to estimate the enthalpy change for the polymerization of this compound. nist.gov The presence of bulky substituents, like the phenyl group, can sometimes lead to steric strain in the polymer, which may slightly reduce the exothermicity of the polymerization. nist.gov

Entropy (ΔS): The conversion of small monomer molecules into a large polymer chain results in a decrease in the translational and rotational degrees of freedom, leading to a significant decrease in entropy (ΔS < 0). researchgate.net

Gibbs Free Energy (ΔG): Since polymerization is enthalpically favorable but entropically unfavorable, the spontaneity of the reaction is temperature-dependent. At lower temperatures, the favorable enthalpy term (ΔH) dominates, and polymerization is spontaneous. However, as the temperature increases, the unfavorable entropy term (-TΔS) becomes more significant. The temperature at which ΔG = 0 is known as the ceiling temperature (Tc). Above Tc, the polymer will depolymerize back to the monomer. The depolymerization of poly(alkyl cyanoacrylate)s has been observed to occur via an unzipping mechanism from the chain terminus. researchgate.net

Table 3: Heats of Polymerization (ΔHₚ) for Structurally Related Vinyl Monomers

| Monomer | ΔHₚ (kcal/mol) | Monomer State | Polymer State |

| Methyl acrylate | -18.8 | Liquid | Amorphous |

| Ethyl acrylate | -18.5 | Liquid | Amorphous |

| Methyl methacrylate (B99206) | -13.8 | Liquid | Amorphous |

| Styrene | -16.7 | Liquid | Amorphous |

| Acrylonitrile | -18.3 | Liquid | Amorphous |

This table presents a selection of heats of polymerization for monomers with structural similarities to this compound, providing a basis for estimating its own heat of polymerization. nist.gov

Advanced Synthetic Applications of 3 Cyano 3 Phenylacrylate Derivatives

Role as Versatile Synthons in Carbon-Carbon Bond Formation